molecular formula C12H15NO B146466 6-Methoxy-N-ethyl-1,2-dihydroquinoline CAS No. 134907-09-8

6-Methoxy-N-ethyl-1,2-dihydroquinoline

Cat. No. B146466
M. Wt: 189.25 g/mol
InChI Key: ZCQFQIMBLGRKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-N-ethyl-1,2-dihydroquinoline (MEDQ) is a chemical compound that has been studied for its potential applications in various scientific research areas. MEDQ is a heterocyclic compound that contains a quinoline ring system with a methoxy group and an ethyl group attached to it. In

Scientific Research Applications

6-Methoxy-N-ethyl-1,2-dihydroquinoline has been studied for its potential applications in various scientific research areas. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. 6-Methoxy-N-ethyl-1,2-dihydroquinoline has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer and diabetes.

Mechanism Of Action

The mechanism of action of 6-Methoxy-N-ethyl-1,2-dihydroquinoline is not fully understood. However, it has been proposed that 6-Methoxy-N-ethyl-1,2-dihydroquinoline exerts its effects through the modulation of various signaling pathways. 6-Methoxy-N-ethyl-1,2-dihydroquinoline has been found to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. It has also been found to activate the Nrf2 pathway, which plays a crucial role in the antioxidant defense system.

Biochemical And Physiological Effects

6-Methoxy-N-ethyl-1,2-dihydroquinoline has been found to exhibit various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 6-Methoxy-N-ethyl-1,2-dihydroquinoline has also been found to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, 6-Methoxy-N-ethyl-1,2-dihydroquinoline has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

6-Methoxy-N-ethyl-1,2-dihydroquinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yields and purity. 6-Methoxy-N-ethyl-1,2-dihydroquinoline has also been found to exhibit low toxicity and high solubility in water. However, the limitations of 6-Methoxy-N-ethyl-1,2-dihydroquinoline include its limited availability and high cost.

Future Directions

There are several future directions for the study of 6-Methoxy-N-ethyl-1,2-dihydroquinoline. One direction is to explore the potential use of 6-Methoxy-N-ethyl-1,2-dihydroquinoline in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the potential use of 6-Methoxy-N-ethyl-1,2-dihydroquinoline in the treatment of cancer and diabetes. Further research is needed to fully understand the mechanism of action of 6-Methoxy-N-ethyl-1,2-dihydroquinoline and its potential applications in various scientific research areas.
Conclusion:
In conclusion, 6-Methoxy-N-ethyl-1,2-dihydroquinoline is a chemical compound that has been studied for its potential applications in various scientific research areas. The synthesis of 6-Methoxy-N-ethyl-1,2-dihydroquinoline involves the reaction between 2-ethylaniline and 2-methoxybenzaldehyde. 6-Methoxy-N-ethyl-1,2-dihydroquinoline has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. It has been studied for its potential use in the treatment of neurodegenerative diseases, cancer, and diabetes. Further research is needed to fully understand the mechanism of action of 6-Methoxy-N-ethyl-1,2-dihydroquinoline and its potential applications in various scientific research areas.

Synthesis Methods

The synthesis of 6-Methoxy-N-ethyl-1,2-dihydroquinoline involves the reaction between 2-ethylaniline and 2-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reduced using sodium borohydride to obtain 6-Methoxy-N-ethyl-1,2-dihydroquinoline. This synthesis method has been optimized to obtain high yields and purity of 6-Methoxy-N-ethyl-1,2-dihydroquinoline.

properties

CAS RN

134907-09-8

Product Name

6-Methoxy-N-ethyl-1,2-dihydroquinoline

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-ethyl-6-methoxy-2H-quinoline

InChI

InChI=1S/C12H15NO/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13/h4-7,9H,3,8H2,1-2H3

InChI Key

ZCQFQIMBLGRKHC-UHFFFAOYSA-N

SMILES

CCN1CC=CC2=C1C=CC(=C2)OC

Canonical SMILES

CCN1CC=CC2=C1C=CC(=C2)OC

Other CAS RN

134907-09-8

synonyms

6-diH-MEQ
6-methoxy-N-ethyl-1,2-dihydroquinoline

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.